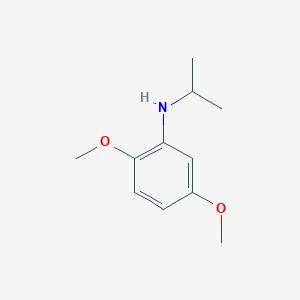![molecular formula C22H29NO3 B444986 5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B444986.png)
5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide is an organic compound characterized by its unique structure, which includes a furan ring, a cyclohexyl group, and a tert-butylphenoxy moiety
Preparation Methods
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenoxy group: This step often involves the use of tert-butylphenol and a suitable alkylating agent.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction using cyclohexylamine.
Formation of the carboxamide: This final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring or the phenoxy group, using reagents such as halides or nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide can be compared with other similar compounds, such as:
5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the tert-butylphenoxy group but differs in the presence of a triazole ring instead of a furan ring.
2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: This compound also contains the tert-butylphenoxy group but has additional functional groups and a different core structure.
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C22H29NO3/c1-22(2,3)16-9-11-18(12-10-16)25-15-19-13-14-20(26-19)21(24)23-17-7-5-4-6-8-17/h9-14,17H,4-8,15H2,1-3H3,(H,23,24) |
InChI Key |
MHNOFMUMNWXAMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444906.png)
![(4-Methoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B444907.png)

![Methyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444909.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B444911.png)

![1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine](/img/structure/B444917.png)


![2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE](/img/structure/B444922.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444924.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B444925.png)
![propyl 4-(4-bromophenyl)-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B444926.png)
